2,6-dichloro-N-hydroxybenzenecarboximidoyl chloride
Overview
Description
2,6-dichloro-N-hydroxybenzenecarboximidoyl chloride is an organic compound with the molecular formula C7H4Cl3NO. It is a white crystalline solid that is soluble in organic solvents such as dimethylformamide, dichloromethane, and chloroform, but has low solubility in water . This compound is known for its applications in various scientific research fields, including environmental science and photosynthesis studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2,6-dichloro-N-hydroxybenzenecarboximidoyl chloride typically involves the oximation of 2,6-dichlorobenzaldehyde. The reaction conditions often include the use of hydroxylamine hydrochloride in the presence of a base such as sodium acetate . The reaction is carried out in an organic solvent like ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps of oximation and purification, with adjustments made to optimize yield and efficiency. The use of continuous flow reactors and automated systems can enhance the production process.
Chemical Reactions Analysis
Types of Reactions
2,6-dichloro-N-hydroxybenzenecarboximidoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles, such as amines or thiols.
Oxidation Reactions: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction Reactions: The compound can be reduced to form amine derivatives.
Common Reagents and Conditions
Substitution: Reagents such as amines or thiols in the presence of a base like triethylamine.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of substituted benzenecarboximidoyl chlorides.
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Scientific Research Applications
2,6-dichloro-N-hydroxybenzenecarboximidoyl chloride is used in various scientific research applications, including:
Environmental Science: It is used to study the formation of trihalomethane disinfection byproducts from halobenzoquinones under combined UV/chlorine conditions.
Photosynthesis Studies: The compound serves as a redox indicator in photosynthesis studies, existing in solution in two forms that transform into each other during protonation/deprotonation.
Catalysis: It is used as a catalyst in various organic reactions.
Drug Synthesis: The compound is involved in the synthesis of pharmaceutical intermediates and active ingredients.
Mechanism of Action
The mechanism of action of 2,6-dichloro-N-hydroxybenzenecarboximidoyl chloride involves its ability to undergo redox reactions. In photosynthesis studies, it acts as a redox indicator, changing color based on its protonation state. In environmental science, it participates in the formation of trihalomethane disinfection byproducts through reactions with halobenzoquinones under UV/chlorine conditions.
Comparison with Similar Compounds
Similar Compounds
- 2,6-dichlorobenzohydroximoyl chloride
- 2,6-dichlorobenzohydroxamoyl chloride
- 2,6-dichlorobenzohydroximinoyl chloride
- 2,6-dichlorophenylhydroximic chloride
Uniqueness
2,6-dichloro-N-hydroxybenzenecarboximidoyl chloride is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its ability to act as a redox indicator and its involvement in the formation of trihalomethane disinfection byproducts make it particularly valuable in environmental and photosynthesis research.
Properties
IUPAC Name |
(1Z)-2,6-dichloro-N-hydroxybenzenecarboximidoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl3NO/c8-4-2-1-3-5(9)6(4)7(10)11-12/h1-3,12H/b11-7- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXWQVTNZUIURFE-XFFZJAGNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=NO)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C(=N/O)/Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6579-27-7 | |
Record name | 2,6-DICHLOROBENZALDCHLOROXIME | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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